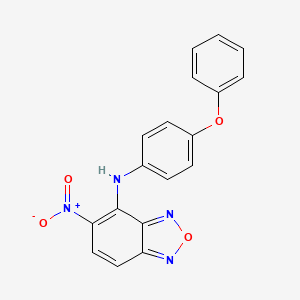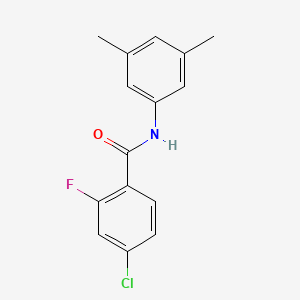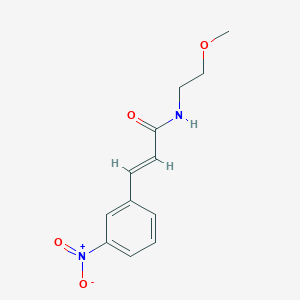
ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Benzofuran' and has been found to possess various biological activities. In
Mecanismo De Acción
The mechanism of action of Benzofuran is not fully understood. However, it has been found to interact with various molecular targets, including enzymes, receptors, and ion channels. Benzofuran has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been found to interact with various receptors, including the serotonin receptor (5-HT), dopamine receptor (D2), and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Benzofuran has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Benzofuran has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzofuran has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are some limitations to using Benzofuran in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, Benzofuran may interact with other molecules in the cell, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Benzofuran. One area of research is the development of more potent and selective Benzofuran derivatives. Another area of research is the investigation of the mechanism of action of Benzofuran and its molecular targets. Additionally, Benzofuran may have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which warrant further investigation.
Métodos De Síntesis
Benzofuran can be synthesized through several methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura cross-coupling reaction, and the Pd-catalyzed cyclization reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with a carboxylic acid derivative in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Pd-catalyzed cyclization reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Benzofuran has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess neuroprotective and anti-depressant activities. Benzofuran has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-2-27-23(26)20-19-13-17(25)12-18(14-8-10-16(24)11-9-14)22(19)28-21(20)15-6-4-3-5-7-15/h3-13,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANACIEHXJMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5020653.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(4-pyridinyl)piperazine trifluoroacetate](/img/structure/B5020670.png)
![N,N-diethyl-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5020674.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5020704.png)
![methyl 3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020714.png)

![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![4-(3-bromo-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5020746.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5020754.png)
![3-(4-chlorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5020762.png)